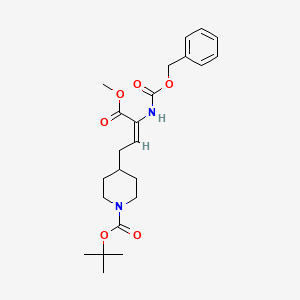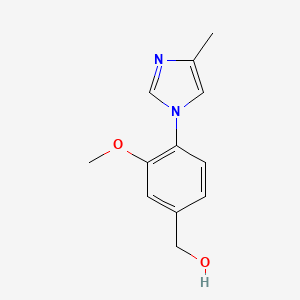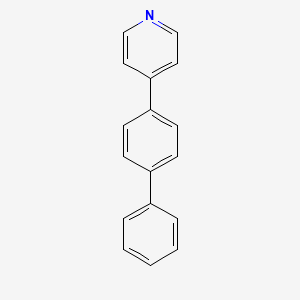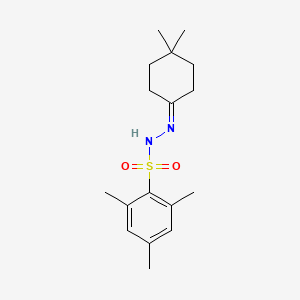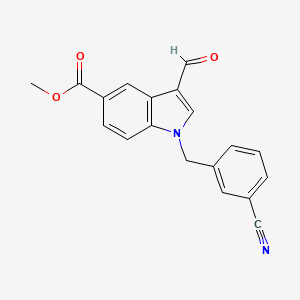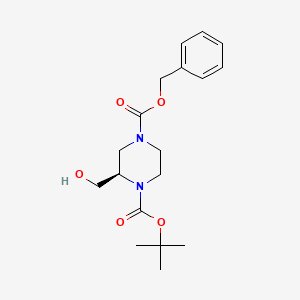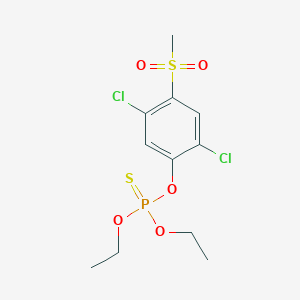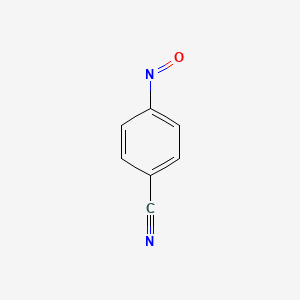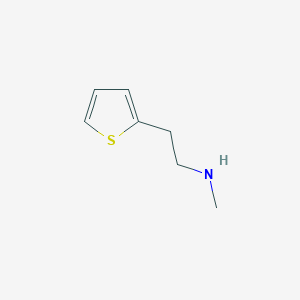
N-Méthyl-2-(thiophène-2-yl)éthanamine
Vue d'ensemble
Description
N-Methyl-2-(thiophen-2-YL)ethanamine is an organic compound that belongs to the class of aromatic amines It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an ethanamine chain with a methyl group substitution on the nitrogen atom
Applications De Recherche Scientifique
N-Methyl-2-(thiophen-2-YL)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects on neurological disorders.
Mécanisme D'action
Target of Action
N-Methyl-2-(thiophen-2-YL)ethanamine is an aromatic amine
Mode of Action
It’s known that it can undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . This suggests that the compound may interact with its targets through a condensation reaction, leading to changes in the target’s structure and function.
Biochemical Pathways
The compound’s ability to form piperazine-2,6-dione derivatives suggests that it may influence pathways involving these derivatives .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 200-201 °c/750 mmhg and density of 1.087 g/mL at 25 °C , may influence its bioavailability.
Result of Action
The compound’s ability to form piperazine-2,6-dione derivatives suggests that it may induce structural changes in its targets, potentially altering their function .
Action Environment
The compound’s sensitivity to air suggests that exposure to oxygen may affect its stability and efficacy.
Analyse Biochimique
Biochemical Properties
N-Methyl-2-(thiophen-2-yl)ethanamine plays a significant role in biochemical reactions, particularly in the formation of piperazine-2,6-dione derivatives through microwave-induced condensation with iminodiacetic acid . This compound interacts with various enzymes and proteins, including those involved in the functionalization of multiwall carbon nanotubes (MWCNT) and the synthesis of pyrimidine derivatives . The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which can influence the activity and stability of the biomolecules involved.
Cellular Effects
N-Methyl-2-(thiophen-2-yl)ethanamine has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a ligand in hybrid solar cells suggests that it can modulate the electronic properties of cells, potentially affecting cellular energy metabolism . Additionally, its interactions with proteins and enzymes can lead to changes in gene expression, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of N-Methyl-2-(thiophen-2-yl)ethanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form coordination complexes with metal ions, which can inhibit or activate enzymes involved in various biochemical pathways . Additionally, its ability to form covalent bonds with proteins can lead to changes in their structure and function, ultimately affecting gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-2-(thiophen-2-yl)ethanamine can change over time. This compound is known to be sensitive to air and light, which can lead to its degradation and reduced stability . Long-term studies have shown that prolonged exposure to environmental factors can result in the formation of degradation products, which may have different biochemical properties and effects on cellular function . In vitro and in vivo studies have also indicated that the compound’s stability and activity can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of N-Methyl-2-(thiophen-2-yl)ethanamine in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and improved enzyme activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal biochemical pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
N-Methyl-2-(thiophen-2-yl)ethanamine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation, demethylation, and deamination, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and interactions with other biomolecules, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, N-Methyl-2-(thiophen-2-yl)ethanamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and effects on cellular function. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of N-Methyl-2-(thiophen-2-yl)ethanamine is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, the compound may be localized to the mitochondria, where it can influence cellular energy metabolism and other mitochondrial functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Methyl-2-(thiophen-2-YL)ethanamine can be synthesized through several methods. One common approach involves the alkylation of 2-(thiophen-2-YL)ethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of N-Methyl-2-(thiophen-2-YL)ethanamine may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-2-(thiophen-2-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Comparaison Avec Des Composés Similaires
2-(Thiophen-2-YL)ethanamine: Lacks the methyl group on the nitrogen atom, leading to different reactivity and properties.
N-Methyl-2-(pyridin-2-YL)ethanamine: Contains a pyridine ring instead of a thiophene ring, resulting in different electronic and steric effects.
N-Methyl-2-(furan-2-YL)ethanamine: Features a furan ring, which is an oxygen-containing heterocycle, affecting its chemical behavior.
Uniqueness: N-Methyl-2-(thiophen-2-YL)ethanamine is unique due to the presence of the sulfur-containing thiophene ring, which imparts distinct electronic properties and reactivity compared to its oxygen- or nitrogen-containing analogs. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Propriétés
IUPAC Name |
N-methyl-2-thiophen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-8-5-4-7-3-2-6-9-7/h2-3,6,8H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSCPAWBLQEUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331177 | |
| Record name | N-Methyl-2-(thiophen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106891-32-1 | |
| Record name | N-Methyl-2-(thiophen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106891-32-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

